![molecular formula C16H18N2O3S B2771312 Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396844-84-0](/img/structure/B2771312.png)
Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone” is a compound that belongs to the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzothiazole ring, a spiro ring system, and a methanone functional group . The exact structural details would require further analysis using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific substituents present in the molecule . They can participate in a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the presence of the benzothiazole ring and the spiro ring system could influence its solubility, stability, and reactivity .科学的研究の応用
Antimicrobial and Antitubercular Potential
Anti-mycobacterial Chemotypes : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes. Several compounds in this category show promising anti-tubercular activity against Mycobacterium tuberculosis and exhibit low cytotoxicity, making them potential candidates for tuberculosis treatment (Pancholia et al., 2016).
Antibacterial and Antifungal Properties : Various benzo[d]thiazol derivatives, such as those synthesized in studies by Landage et al. (2019) and Rajasekaran et al. (2006), have shown significant antibacterial and antifungal activities. These compounds could be effective against various bacterial and fungal pathogens, contributing to the development of new antimicrobial drugs (Landage et al., 2019); (Rajasekaran et al., 2006).
Anticancer Potential
- Anticancer Activity in Various Cell Lines : The study by Vaidya et al. (2020) highlights the use of benzo[d]thiazole derivatives in anticancer research. Some compounds have shown potent activity against colon and breast cancer cell lines, indicating their potential as anticancer agents (Vaidya et al., 2020).
Structural and Computational Analysis
- Structural Elucidation and Computational Studies : Detailed structural studies, such as those conducted by Richter et al. (2022) on benzothiazinone BTZ043, provide insights into the molecular configurations and rotational barriers of benzo[d]thiazol derivatives. This information is crucial for understanding drug behavior at the molecular level (Richter et al., 2022).
Synthesis and Chemical Analysis
- Novel Synthesis Techniques : Research by Gurry et al. (2015) and others has led to new methods of synthesizing benzo[d]thiazol derivatives, contributing to the advancement of chemical synthesis techniques and the discovery of new compounds with potential biological activities (Gurry et al., 2015).
作用機序
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone are Mycobacterium tuberculosis and Pseudomonas aeruginosa . These bacteria are responsible for causing tuberculosis and various infections respectively. The compound interacts with these bacteria, inhibiting their growth and proliferation .
Mode of Action
The compound acts as a potent inhibitor of the LasB quorum sensing system in Pseudomonas aeruginosa . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to share information about cell density and adjust gene expression accordingly . By inhibiting this system, the compound disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways of Pseudomonas aeruginosa . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound disrupts these behaviors, reducing the bacteria’s virulence and ability to form biofilms .
Result of Action
The compound shows promising results as a quorum-sensing inhibitor . This results in reduced biofilm formation and virulence production, making the bacteria less able to cause infections .
Action Environment
The action of this compound is influenced by the bacterial environment. Factors such as nutrient availability and the presence of other bacteria can affect the efficacy of the compound
将来の方向性
Benzothiazole derivatives, including “Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone”, have shown potential in various fields, particularly in medicinal chemistry . Future research could focus on exploring their potential applications, optimizing their synthesis, and improving their safety profile .
特性
IUPAC Name |
1,3-benzothiazol-2-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-15(2)20-9-16(10-21-15)7-18(8-16)14(19)13-17-11-5-3-4-6-12(11)22-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPTZWIOLILTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=NC4=CC=CC=C4S3)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


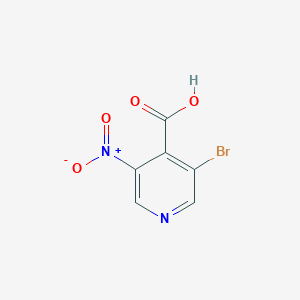
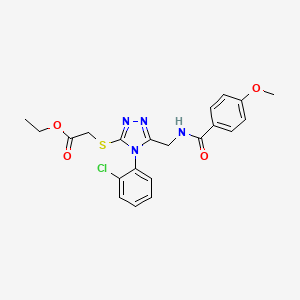
![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2771235.png)
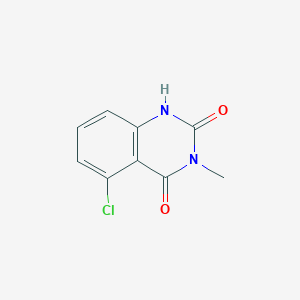
![4-Ethyl-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2771238.png)

![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2771240.png)
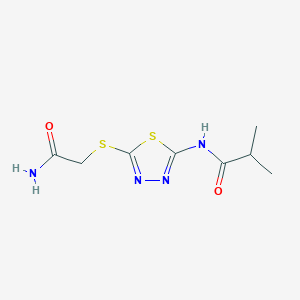
![N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2771243.png)

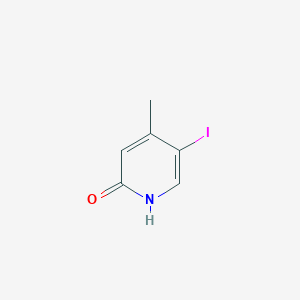
![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2771250.png)
